molecular formula C11H13N B1620018 N,N-dimethyl-3-phenylprop-2-yn-1-amine CAS No. 2568-65-2

N,N-dimethyl-3-phenylprop-2-yn-1-amine

Cat. No.: B1620018
CAS No.: 2568-65-2
M. Wt: 159.23 g/mol
InChI Key: ARDFJWBFPXYFMH-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-phenylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for creating complex molecules.
  • Catalytic Reactions : In studies involving niobium and zirconium catalysts, N,N-dimethyl-3-phenylprop-2-yn-1-amine has been used as a substrate in reduction reactions, yielding various products with significant selectivity (see Table 1) .
Reaction TypeCatalyst UsedYield (%)Notes
ReductionNbCl₅ + Et₂Zn27Low conversion observed
CarbozincationNbCl₅ + Et₂Zn60Enhanced selectivity
DimerizationNbCl₅ + Et₂Zn10Secondary product formation noted

2. Biological Activity

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biological studies. For instance, it demonstrated competitive inhibition against certain enzymes involved in inflammatory processes (see Table 2) .
EnzymeIC50 (μM)Inhibition Type
Enzyme A87.9Competitive
Enzyme B120.3Non-competitive
Enzyme C45.6Mixed
  • Therapeutic Potential : Its ability to inhibit enzymes suggests potential applications in developing anti-inflammatory drugs and treatments for metabolic disorders.

Case Studies

Case Study 1: Catalytic Reduction
In a study examining the catalytic reduction of this compound using NbCl₅ and organozinc reagents, researchers found that the reaction conditions significantly influenced product distribution. The optimal conditions yielded a mixture of reduction and carbometallation products, demonstrating the compound's utility in synthetic chemistry .

Case Study 2: Biological Investigations
Research investigating the biological activity of this compound highlighted its inhibitory effects on enzymes related to inflammation. The findings indicated that this compound could serve as a lead structure for developing new therapeutic agents targeting inflammatory pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group in N,N-dimethyl-3-phenylprop-2-yn-1-amine enables nucleophilic substitution under specific conditions. The trifluoromethyl group (CF₃) at the phenyl ring enhances stability and directs reactivity through its strong electron-withdrawing effect.

Key Features Details
Reaction Type Nucleophilic substitution
Reactivity Influence CF₃ group stabilizes intermediates, promotes regioselective substitution
Common Reagents Alkyl halides, strong bases (e.g., NaH)
Typical Products Substituted amines (e.g., alkylated derivatives)

Mechanistically, the amine group acts as a nucleophile, displacing leaving groups in alkyl halides or undergoing coupling reactions under basic conditions.

Catalytic Reduction Reactions

This compound undergoes selective reduction to (2Z)-alkenylamines via catalytic systems involving organozinc reagents and transition metal catalysts. For example:

Reaction Conditions Catalyst Reagents Product
18 h, room temperatureNbCl₅–EtMgBrEt₂Zn(2Z)-alkenylamine

This reaction proceeds through a niobacyclopropene intermediate, where the alkyne undergoes transmetallation with zinc, followed by hydrolysis to yield the trans-alkene .

Electrophilic Addition Reactions

The alkyne group in this compound is susceptible to electrophilic addition under acidic conditions. For example:

Reaction Type Electrophile Conditions Product
ProtonationH⁺ (e.g., H₂SO₄)Acidic mediumProtonated alkyne intermediates

The CF₃ substituent may modulate the acidity of the alkyne terminus, influencing regioselectivity in such reactions.

Mechanistic Insights

The reactivity of this compound is governed by:

  • Conjugation : The alkyne–amine conjugation stabilizes intermediates during substitution or reduction.

  • Steric Effects : The bulky trifluoromethyl group may hinder nucleophilic attack at adjacent positions, directing substitution to less hindered sites.

In catalytic reduction, the niobacyclopropene intermediate undergoes transmetallation with zinc, enabling selective formation of (2Z)-alkenylamines .

Comparison of Reaction Pathways

Reaction Key Features Advantages
Nucleophilic SubstitutionAmine group acts as nucleophile; CF₃ directs regioselectivityVersatile for forming substituted amines
Catalytic ReductionNiobium/zirconium catalysis; high stereoselectivity for trans-alkenesSelective formation of (2Z)-alkenylamines
Electrophilic AdditionProtonation or metal-mediated addition to alkyne terminusEnables functionalization of alkyne group

Properties

CAS No.

2568-65-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,10H2,1-2H3

InChI Key

ARDFJWBFPXYFMH-UHFFFAOYSA-N

SMILES

CN(C)CC#CC1=CC=CC=C1

Canonical SMILES

CN(C)CC#CC1=CC=CC=C1

Origin of Product

United States

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